molecular formula C19H18ClN3O2S B2641613 N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-10-9

N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2641613
CAS No.: 688336-10-9
M. Wt: 387.88
InChI Key: OBSHOLCZLQFYGC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated aromatic ring, an imidazole moiety, and a sulfanylacetamide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Coupling with the Aromatic Ring: The final step involves coupling the imidazole-sulfanyl intermediate with the chlorinated aromatic ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, modulating cellular oxidative states. The aromatic ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-1-naphthamide
  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole and a sulfanylacetamide group allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-13-3-4-14(11-17(13)20)22-18(24)12-26-19-21-9-10-23(19)15-5-7-16(25-2)8-6-15/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHOLCZLQFYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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